molecular formula C8H16Cl2N4O B6177207 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 2551116-27-7

3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

货号 B6177207
CAS 编号: 2551116-27-7
分子量: 255.1
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride (3-EMT-DHC) is a novel small molecule drug candidate that has recently been studied for its therapeutic potential. It is a derivative of the pyrazine family and is structurally related to other compounds such as 2-amino-6-methyl-4-phenyl-1,3,5-triazin-4-one (AMPT), which is used in the treatment of Parkinson's disease. 3-EMT-DHC has been found to possess a number of beneficial properties, including an ability to modulate the activity of several enzymes, receptors, and channels, as well as a high selectivity for certain target proteins.

科学研究应用

3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride has been studied for its potential use in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, this compound has been found to be effective in inhibiting the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In neurodegenerative disease research, this compound has been found to be effective in protecting neurons from damage caused by oxidative stress, as well as in the treatment of Alzheimer's disease. In cardiovascular disease research, this compound has been found to be effective in reducing inflammation and improving vascular function.

作用机制

The mechanism of action of 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is not yet fully understood, but it is believed to involve the modulation of several enzymes, receptors, and channels. Specifically, this compound has been found to interact with the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the voltage-gated sodium channel Nav1.7. In addition, this compound has been found to modulate the activity of several enzymes, including c-Jun N-terminal kinase (JNK), protein kinase C (PKC), and cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of cell types and animal models. In cell culture studies, this compound has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In animal models, this compound has been found to reduce inflammation and improve vascular function, as well as to protect neurons from damage caused by oxidative stress. In addition, this compound has been found to be effective in the treatment of Alzheimer's disease.

实验室实验的优点和局限性

3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride has several advantages for use in laboratory experiments. First, it is a highly selective compound, which allows for the study of specific target proteins without affecting other proteins. Second, it is a relatively small molecule, which makes it easier to synthesize and handle in the laboratory. Third, it is a water-soluble compound, which makes it suitable for use in aqueous solutions.
On the other hand, this compound has some limitations for use in laboratory experiments. First, it is a relatively new compound, so there is still much to be learned about its properties and effects. Second, it is not very stable and is easily degraded in the presence of light and heat. Finally, it is not very soluble in non-aqueous solvents, which limits its use in certain types of experiments.

未来方向

The potential future directions for research on 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride are numerous. First, further studies are needed to better understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. Second, further studies are needed to determine the therapeutic potential of this compound for the treatment of various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Third, further studies are needed to optimize the synthesis of this compound to make it more cost-effective and to improve its stability. Fourth, further studies are needed to develop formulations of this compound for use in clinical trials. Finally, further studies are needed to explore the potential for this compound to be used in combination with other drugs for the treatment of various diseases.

合成方法

3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride can be synthesized using a variety of techniques, including a multistep procedure involving the reaction of 3-ethoxymethyl-5H-dibenz[b,f]azepine with hydrazine hydrate in the presence of a base, followed by treatment with dimethyl sulfate. The resulting product is then reacted with hydrochloric acid to yield this compound. Other synthesis methods include a one-pot reaction involving the reaction of ethoxymethyl-5H-dibenz[b,f]azepine with hydrazine hydrate in the presence of dimethyl sulfate and a base, and a two-step procedure involving the reaction of 3-ethoxymethyl-5H-dibenz[b,f]azepine with hydrazine hydrate in the presence of a base, followed by treatment with dimethyl sulfate and hydrochloric acid.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with ethyl chloroacetate to form 3-(ethoxycarbonylmethyl)-5-ethylthio-1,2,4-thiadiazole. This intermediate is then reacted with hydrazine hydrate to form 3-(hydrazinomethyl)-5-ethylthio-1,2,4-thiadiazole. The final step involves the reaction of 3-(hydrazinomethyl)-5-ethylthio-1,2,4-thiadiazole with 1,2-dichloroethane to form 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride.", "Starting Materials": [ "2-amino-5-ethylthio-1,3,4-thiadiazole", "ethyl chloroacetate", "hydrazine hydrate", "1,2-dichloroethane" ], "Reaction": [ "Step 1: React 2-amino-5-ethylthio-1,3,4-thiadiazole with ethyl chloroacetate in the presence of a base to form 3-(ethoxycarbonylmethyl)-5-ethylthio-1,2,4-thiadiazole.", "Step 2: React 3-(ethoxycarbonylmethyl)-5-ethylthio-1,2,4-thiadiazole with hydrazine hydrate to form 3-(hydrazinomethyl)-5-ethylthio-1,2,4-thiadiazole.", "Step 3: React 3-(hydrazinomethyl)-5-ethylthio-1,2,4-thiadiazole with 1,2-dichloroethane in the presence of a base to form 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride." ] }

CAS 编号

2551116-27-7

分子式

C8H16Cl2N4O

分子量

255.1

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。